Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
The synthesis of Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves the reaction of 4,5-dichloro-2-aminobenzothiazole with methyl 4-isocyanatobenzoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamoyl group to an amine.
Scientific Research Applications
Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antibacterial or antifungal agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets in biological systems. The benzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antibacterial and antifungal properties.
6-Nitrobenzothiazole: Exhibits significant antitumor activity.
2-Mercaptobenzothiazole: Commonly used as a vulcanization accelerator in the rubber industry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3S/c1-23-15(22)9-4-2-8(3-5-9)14(21)20-16-19-13-11(24-16)7-6-10(17)12(13)18/h2-7H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUXEHSEWHHHQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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